molecular formula C23H25N5O2S B2407063 N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-81-1

N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2407063
CAS No.: 904575-81-1
M. Wt: 435.55
InChI Key: KUAIIWCCSFVYNP-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex chemical compound with a unique structure that makes it a promising candidate for various scientific research applications. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-14-12-15(2)20(16(3)13-14)31(29,30)23-22-25-21(24-17-8-4-5-9-17)18-10-6-7-11-19(18)28(22)27-26-23/h6-7,10-13,17H,4-5,8-9H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAIIWCCSFVYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the sulfonylation of the triazole ring to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of eco-compatible catalysts and solvents, as well as the implementation of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazolines and triazolopyrimidines, such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound for scientific research .

Biological Activity

N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol

The presence of the mesitylsulfonyl group and the triazole moiety contributes to its unique properties and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, although specific data on this compound is limited.

Anticancer Activity

Several studies have explored the anticancer potential of quinazoline derivatives. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 12 µM over 48 hours .

Antimicrobial Properties

While specific data on antimicrobial activity for this compound is sparse, related compounds have been studied extensively:

  • Case Study 2 : A related triazole derivative exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Comparative Data Table

Activity TypeRelated CompoundIC50/MIC ValuesReference
AnticancerQuinazoline Derivative12 µM (MCF-7)
AntimicrobialTriazole Derivative4 - 32 µg/mL

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